Methyl (5-cyano-1H-imidazol-4-yl)carbamate
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Overview
Description
Methyl (5-cyano-1H-imidazol-4-yl)carbamate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a cyano group at the 5-position and a carbamate group at the 4-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-cyano-1H-imidazol-4-yl)carbamate typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-cyano-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl (5-cyano-1H-imidazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (5-cyano-1H-imidazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: A histamine H2 receptor antagonist with a similar imidazole structure.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Uniqueness
Methyl (5-cyano-1H-imidazol-4-yl)carbamate is unique due to the presence of both a cyano and a carbamate group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
53982-59-5 |
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Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
methyl N-(5-cyano-1H-imidazol-4-yl)carbamate |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)10-5-4(2-7)8-3-9-5/h3H,1H3,(H,8,9)(H,10,11) |
InChI Key |
GUIPWVCBKIXQPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(NC=N1)C#N |
Origin of Product |
United States |
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